molecular formula C15H10O3 B1361502 1,3-Diphenylpropanetrione CAS No. 643-75-4

1,3-Diphenylpropanetrione

Cat. No. B1361502
CAS RN: 643-75-4
M. Wt: 238.24 g/mol
InChI Key: RXVBJUZEFSAYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diphenylpropanetrione, also known as diphenylpropanetrione or dibenzoyl ketone, is a chemical compound with the molecular formula C15H10O3 . It has a molecular weight of 238.24 g/mol . The IUPAC name for this compound is 1,3-diphenylpropane-1,2,3-trione .


Molecular Structure Analysis

The molecular structure of 1,3-Diphenylpropanetrione has been analyzed in several studies . Unfortunately, the specific details of these analyses are not available in the search results.


Chemical Reactions Analysis

1,3-Diphenylpropanetrione has been involved in various chemical reactions. For instance, it reacts with dimethyl phosphite to give dimethyl dibenzoylmethyl phosphate . More details about its chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

1,3-Diphenylpropanetrione is a solid at 20 degrees Celsius . It has a molecular weight of 238.24 g/mol, and its exact mass and monoisotopic mass are 238.062994177 g/mol . It has a topological polar surface area of 51.2 Ų .

Scientific Research Applications

  • Chemical Reactions :

    • 1,3-Diphenylpropanetrione reacts with dimethyl phosphite, leading to the formation of dimethyl dibenzoylmethyl phosphate and other compounds, as confirmed by X-ray diffraction studies (Polezhaeva et al., 1986).
    • It undergoes reactions with phosphorus ylides and trialkyl phosphites, resulting in the production of various phosphonium ylides and dialkyl phosphonate products (Boulos et al., 2000).
  • Molecular Structure and Properties :

    • The molecule exhibits unique fluorescence characteristics, specifically the formation of a long-wavelength band and a decrease in fluorescence yield, attributed to the emission from an intramolecularly formed excimer (Hirayama, 1965).
    • Studies on the free radical scavenging properties and antioxidant activity of 1,3-diphenylpropane-1,3-dione highlight its potential in biological systems for inhibiting lipid peroxidation (Rele et al., 2002).
  • Applications in Organic Chemistry and Materials Science :

    • The compound has been used in the synthesis and analysis of various organic compounds, demonstrating its utility in organic synthesis (Liang et al., 2003).
    • Its application in the field of materials science, specifically in the development of polymers and organic light-emitting diodes (OLEDs), has been explored, showcasing its versatility in different technological applications (Yonekawa et al., 2012).

Safety And Hazards

When handling 1,3-Diphenylpropanetrione, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

1,3-diphenylpropane-1,2,3-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVBJUZEFSAYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279249
Record name 1,3-Diphenylpropanetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenylpropanetrione

CAS RN

643-75-4
Record name 643-75-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diphenylpropanetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diphenylpropanetrione
Reactant of Route 2
1,3-Diphenylpropanetrione
Reactant of Route 3
1,3-Diphenylpropanetrione
Reactant of Route 4
Reactant of Route 4
1,3-Diphenylpropanetrione
Reactant of Route 5
1,3-Diphenylpropanetrione
Reactant of Route 6
1,3-Diphenylpropanetrione

Citations

For This Compound
61
Citations
LS Boulos, MHN Arsanious - Heteroatom Chemistry: An …, 2001 - Wiley Online Library
The reaction of 1,3‐diphenyl‐2‐(phenylimino)‐3‐(ylidenemethyl‐acetate)‐1‐propanone (5) with trisdialkylaminophosphines (6a,b) in refluxing toluene afforded the new …
Number of citations: 12 onlinelibrary.wiley.com
LS Boulos, R Shabana… - Heteroatom Chemistry: An …, 2000 - Wiley Online Library
The reaction of 2‐benzylidene‐1,3‐diphenylpropanetrione (1a) with phosphorus ylides 2a–c afforded the new phosphonium ylides 4a–c. Trialkyl phosphites 3a–c react with 1a to give …
Number of citations: 23 onlinelibrary.wiley.com
DB Sharp, HA Hoffman - Journal of the American Chemical …, 1950 - ACS Publications
(1) Abstracted in part from a thesis presented by Henry A. Hoff-man to the Graduate Faculty of Kansas State College in partial fulfillment of the requirements for the degree, Doctor of …
Number of citations: 11 pubs.acs.org
H Loghmani-Khouzani, T Rauckyte… - … , Sulfur, and Silicon …, 2007 - Taylor & Francis
1 H, 13 C and 15 N NMR spectra of 2-acetylamino-1,3,4-thiadiazole and its 5-substituted derivatives have been measured and assigned based on reference data, as well as homo- and …
Number of citations: 6 www.tandfonline.com
RE Yeager - 1952 - krex.k-state.edu
INTRODUCTION 1,'echanisms of thereactions of tricarbonyl compounds are interesting and differ from those of monofunctional groups. This is particularly true when the functional …
Number of citations: 2 krex.k-state.edu
LM Berreau, T Borowski, K Grubel, CJ Allpress… - Inorganic …, 2011 - ACS Publications
The mononuclear nickel(II) enolate complex [(6-Ph 2 TPA)Ni(PhC(O)C(OH)C(O)Ph]ClO 4 (I) was the first reactive model complex for the enzyme/substrate (ES) adduct in nickel(II)-…
Number of citations: 43 pubs.acs.org
SN Anderson, JGD Elsberg, LM Berreau - Dalton Transactions, 2023 - pubs.rsc.org
Mononuclear bipyridine (bpy)-ligated Co(II) chlorodiketonate complexes [(bpy)2Co(R–PhC(O)C(Cl)C(O)R–Ph)]ClO4 (R = –H (8), –CH3 (9), and –OCH3 (10)), were prepared, …
Number of citations: 2 pubs.rsc.org
K Morino, A Sudo, T Endo - Macromolecules, 2012 - ACS Publications
In this paper, we report reversible fixation and release of alcohols by a polystyrene derivative bearing acyclic vicinal tricarbonyl moieties (1) and its application to synthesis and …
Number of citations: 25 pubs.acs.org
A Chinone, K Inouye, M Ohta - Bulletin of the Chemical Society of …, 1972 - journal.csj.jp
Sulfurization of 1,3-diarylpropanetrione (1) with hydrogen sulfide and hydrogen chloride afforded a mixture of 4-hydroxy-3,5-diaryl-1,2-dithiolium chlorides (3) and 3,5-diaryl-1,2-…
Number of citations: 22 www.journal.csj.jp
PA Bartlett, JD Meadows, EG Brown… - The Journal of …, 1982 - ACS Publications
Iodocyclization of a series of homoallylic tert-butyl carbonates is an efficient and moderately erythro stereoselective method for the functionalization of homoallylic alcohols with 1, 3 …
Number of citations: 166 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.